[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol
Description
[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxymethyl groups attached to the pyrrolidine ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-6(5-9)2-1-3-7-6/h7-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWQGFZLNLOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24675-65-8 | |
| Record name | [2-(hydroxymethyl)pyrrolidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol typically involves the functionalization of preformed pyrrolidine rings. One common method is the reduction of pyrrolidine-2,2-dicarboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved efficiency and consistency in product quality . Additionally, catalytic hydrogenation processes using metal catalysts like palladium on carbon (Pd/C) can be employed to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form pyrrolidine derivatives with varying degrees of saturation.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl groups, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic media
Reduction: H2, Pd/C, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, basic conditions
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated pyrrolidine derivatives
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique structure allows for effective interaction with biological targets, enhancing drug efficacy. For instance, derivatives of this compound have been explored for their potential as psychotropics and lipid-lowering agents, particularly in the treatment of conditions such as hypertriglyceridemia and other metabolic disorders .
Case Study: Dual SphK1/SphK2 Inhibitors
Recent studies have focused on the structure-activity relationship of pyrrolidine-based inhibitors. One notable compound, identified as 22d, demonstrated potent inhibition of sphingosine kinases (SphK1 and SphK2), which are implicated in various cancers. The compound inhibited the growth of engineered Saccharomyces cerevisiae and reduced S1P levels in U937 cells, showcasing its potential as a therapeutic agent against malignancies .
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition and receptor binding. Its role as a tool for probing the effects of human sphingosine kinase inhibition has been highlighted in various experimental setups, contributing to a deeper understanding of complex biological processes and aiding in the development of new therapeutic strategies .
Material Science
Development of Advanced Materials
In material science, [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol is employed in developing advanced materials, including polymers and coatings that require specific mechanical properties and chemical resistance. This application is particularly valuable in industries such as automotive and aerospace, where durability and performance are critical .
Chiral Catalysis
Asymmetric Synthesis Applications
The compound functions as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is crucial for pharmaceuticals where the specific orientation of molecules can significantly affect therapeutic effects. The ability to influence stereochemistry through chiral catalysts enhances the efficacy and safety profiles of drug candidates .
Cosmetic Formulations
Stabilizing Agent
In the cosmetic industry, [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol is used as a stabilizing agent in formulations. It contributes to the texture and longevity of products while ensuring safety and efficacy for consumers .
Table 1: Structure-Activity Relationship of Pyrrolidine Derivatives
| Compound | SphK1 Ki (μM) | SphK2 Ki (μM) | Activity |
|---|---|---|---|
| 22d | 0.679 | 0.951 | Potent dual inhibitor |
| 12b | Not specified | Not specified | Moderate inhibition |
| 12c | 0.300 | 0.440 | Optimal length for inhibition |
Table 2: Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for neurological drugs; psychotropic applications |
| Biochemical Research | Tool for enzyme inhibition studies; understanding biological processes |
| Material Science | Development of polymers; advanced materials for automotive/aerospace |
| Chiral Catalysis | Asymmetric synthesis; production of enantiomerically pure compounds |
| Cosmetic Formulations | Stabilizing agent; enhances product texture and longevity |
Mechanism of Action
The mechanism of action of [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol is primarily attributed to its ability to interact with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function . Additionally, the pyrrolidine ring can engage in π-π interactions with aromatic residues in proteins, modulating their activity and stability . These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking hydroxymethyl groups.
Pyrrolidine-2,5-dione: A cyclic imide with structural similarities, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol stands out due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in chemical transformations. This unique feature allows for the synthesis of a wide range of derivatives with diverse biological and industrial applications .
Biological Activity
Overview
[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol, with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol, is a pyrrolidine derivative that has garnered attention for its potential biological activities, including antimicrobial and antiviral properties. This compound serves as a chiral building block in organic synthesis, which enhances its significance in medicinal chemistry and drug development.
The biological activity of [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol is attributed to its ability to interact with various biological targets through its hydroxyl and chiral carbon bonds. This interaction can lead to significant effects on cell function, including modulation of cell signaling pathways and gene expression. The compound's structural similarity to natural amino acids allows it to engage with biomolecules, potentially influencing enzyme activity and metabolic pathways .
Biological Activities
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Structure | MIC (mg/mL) | Target Organisms |
|---|---|---|---|
| [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol | C6H13NO2 | 0.0039 | S. aureus, E. coli |
| Pyrrolidine Derivative A | Structure A | 0.0048 | Bacillus mycoides |
| Pyrrolidine Derivative B | Structure B | 0.0195 | C. albicans |
| Pyrrolidine Derivative C | Structure C | 0.025 | Pseudomonas aeruginosa |
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized various pyrrolidine derivatives, including [2-(Hydroxymethyl)pyrrolidin-2-yl]methanol, to evaluate their antimicrobial properties against a panel of bacteria. The results indicated that modifications to the hydroxymethyl group significantly enhanced antibacterial efficacy, suggesting that structural optimization could lead to more potent antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
Another research effort focused on evaluating the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines. The study demonstrated that certain derivatives could induce apoptosis in cancer cells at low concentrations, highlighting their potential as therapeutic agents in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
